molecular formula C13H16N2O3 B4881135 Methyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate

Methyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate

Cat. No.: B4881135
M. Wt: 248.28 g/mol
InChI Key: XQJJGNPVELGBKJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate is a compound that belongs to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Properties

IUPAC Name

methyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-13(17)10(15-8-11(15)12(14)16)7-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJJGNPVELGBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N2CC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate typically involves the reaction of aziridine derivatives with appropriate ester and amide precursors. One common method involves the reaction of 2-carbamoylaziridine with methyl 3-phenylpropanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitutions.

    Substitution Reactions: Substitution reactions at the aziridine nitrogen or the ester group are also possible.

Common Reagents and Conditions

    Nucleophilic Reagents: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening with amines can yield amine-substituted derivatives, while oxidation can lead to the formation of oxaziridine intermediates.

Scientific Research Applications

Methyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate involves the high reactivity of the aziridine ring. The ring strain promotes nucleophilic attack, leading to ring-opening and subsequent alkylation of target molecules. In biological systems, this compound can selectively alkylate thiol groups on proteins, potentially inhibiting their function. This selective alkylation is particularly relevant in the context of anticancer activity, where it targets extracellular cysteine-containing proteins on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both the carbamoyl and phenyl groups enhances its potential as a versatile reagent in organic synthesis and as a bioactive molecule in medicinal chemistry.

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